Distinct Physical Properties: A Basis for Optimizing Reaction Conditions and Purification
The ortho-CF₃ substitution pattern in 2-Trifluoromethyl-5-fluorobenzyl chloride results in a lower boiling point and density compared to its para-fluoro isomer (4-Fluoro-2-trifluoromethylbenzyl chloride) and a significantly higher boiling point than the non-fluorinated analog (2-Trifluoromethylbenzyl chloride) . These differences are critical for selecting reaction solvents, designing distillation purification steps, and ensuring compound safety .
| Evidence Dimension | Boiling Point / Density |
|---|---|
| Target Compound Data | Boiling Point: 171 °C; Density: 1.372 g/cm³ |
| Comparator Or Baseline | 4-Fluoro-2-trifluoromethylbenzyl chloride (CAS 248262-29-5): Boiling Point ~157 °C, Density 1.495 g/mL ; 2-Trifluoromethylbenzyl chloride (CAS 21742-00-7): Boiling Point 67-68 °C at 12 mmHg |
| Quantified Difference | Boiling Point Difference: +14 °C vs. isomer; >100 °C vs. non-fluorinated analog. Density Difference: -0.123 g/cm³ vs. isomer. |
| Conditions | Standard atmospheric pressure; experimental and computed values from vendor technical datasheets and PubChem. |
Why This Matters
A higher boiling point allows for a broader range of safe reaction temperatures and simplifies solvent removal, while a lower density may impact phase separation in biphasic reaction mixtures.
